molecular formula C16H13F2N5O B2873740 2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034299-99-3

2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2873740
CAS No.: 2034299-99-3
M. Wt: 329.311
InChI Key: RTMJCNFOCFWYAF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13F2N5O and its molecular weight is 329.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of PET Agents : A study by Wang et al. (2013) discusses the synthesis of a PET agent derivative for imaging B-Raf(V600E) in cancers. This agent was synthesized from 2,6-difluorobenzoic acid and showed potential for cancer imaging applications (Wang et al., 2013).

  • Antiviral Activities : Hebishy et al. (2020) describe the synthesis of novel benzamide-based 5-aminopyrazoles, showing significant antiavian influenza virus activity. This indicates the potential of related compounds in developing antiviral drugs (Hebishy et al., 2020).

  • Antitumor Agents : Yoshida et al. (2005) synthesized a biologically stable derivative of a related compound, demonstrating an excellent in vivo inhibitory effect on tumor growth, suggesting its potential as an antitumor agent (Yoshida et al., 2005).

Crystallography and Molecular Interactions

  • Supramolecular Assembly : A study by Wang et al. (2014) on energetic multi-component molecular solids formed by tetrafluoroterephthalic acid with aza compounds, including a related compound, reveals the role of hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014).

  • Cocrystal Structures : Lou et al. (2015) reported on the co-crystal structure of pyrazinamide with different acids, highlighting the importance of hydrogen bonding interactions in the stability of these structures (Lou et al., 2015).

Computational Chemistry

  • Computational Simulations of Cocrystals : Al-Otaibi et al. (2020) investigated cocrystals of pyrazinamide, including a related compound, using computational simulations to understand reactive properties and interactions. This study indicates the potential application in designing anti-TB drugs (Al-Otaibi et al., 2020).

Fluorescence and Photophysical Properties

  • Blue Fluorescence from BF2 Complexes : Yamaji et al. (2017) prepared benzamides with pyridine, pyrazine, and other moieties, creating novel blue fluorophores. This demonstrates the potential use of these compounds in biological and organic material applications due to their luminescent properties (Yamaji et al., 2017).

Properties

IUPAC Name

2,6-difluoro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N5O/c1-23-9-10(7-22-23)15-13(19-5-6-20-15)8-21-16(24)14-11(17)3-2-4-12(14)18/h2-7,9H,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJCNFOCFWYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.